molecular formula C7H13NO B077942 N-Isopropylmethacrylamide CAS No. 13749-61-6

N-Isopropylmethacrylamide

Cat. No. B077942
CAS RN: 13749-61-6
M. Wt: 127.18 g/mol
InChI Key: YQIGLEFUZMIVHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Isopropylmethacrylamide-based polymers often involves free radical polymerization methods. Notably, the controlled, room-temperature RAFT polymerization of NIPMAM has been demonstrated to yield polymers with characteristics of a controlled/"living" polymerization process, crucial for achieving precise molecular architectures (Convertine et al., 2004). Additionally, cross-linked NIPMAM hydrogels have been synthesized, displaying stimuli-responsive swelling properties influenced by pH and temperature changes, highlighting their "intelligent" material aspects (Ilić-Stojanović et al., 2020).

Molecular Structure Analysis

The molecular structure of NIPMAM and its polymers plays a critical role in determining their physical and responsive properties. A detailed analysis of the molecular parameters of poly(N-isopropylmethacrylamide) in water has shown that these molecules adopt more expanded structures than their acrylamide counterparts, which is attributed to the presence of a methyl group on the α-carbon (Kubota et al., 1990).

Chemical Reactions and Properties

The chemical properties of NIPMAM-based polymers are significantly influenced by their synthesis and molecular structure. For example, the introduction of cross-linking agents or copolymerization with other monomers can modify their reactivity, enabling the formation of hydrogels with tailored properties for specific applications, such as drug delivery or tissue engineering (Hacker et al., 2008).

Physical Properties Analysis

NIPMAM-based polymers exhibit unique physical properties, particularly their thermoresponsive behavior, which is critical for various applications. The lower critical solution temperature (LCST) of these polymers can be tuned by adjusting the copolymer composition, allowing for controlled phase transitions in response to temperature changes. This thermoresponsive behavior is a key aspect of their application in smart materials and biomedical devices (Fundueanu et al., 2009).

Chemical Properties Analysis

The chemical properties of NIPMAM-based polymers are defined by their reactivity and the potential for functionalization. These properties are essential for developing advanced materials capable of specific interactions with biological systems or environmental stimuli. The ability to undergo controlled degradation, respond to pH changes, or exhibit selective binding capabilities are examples of the versatile chemical properties that can be achieved through careful design and synthesis of NIPMAM-based polymers (Mondal et al., 2022).

Scientific Research Applications

  • Biological Cell Detachment : Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been widely used for the nondestructive release of biological cells and proteins, aiding in studies of the extracellular matrix, cell sheet engineering and tissue transplantation, the formation of tumor-like spheroids, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

  • Drug Delivery : The controlled, room-temperature RAFT polymerization of N-Isopropylacrylamide has been explored for drug delivery applications, emphasizing the controlled synthesis of the polymer (Convertine et al., 2004).

  • Cancer Hyperthermia Therapy and Drug Delivery Systems : Poly(N-isopropylacrylamide-co-acrylamide) copolymer-coated nanoparticles have potential applications in magnetic hyperthermia therapy, demonstrating the versatility of N-Isopropylmethacrylamide-based materials in biomedical applications (Soleymani et al., 2015).

  • Cytotoxicity Assessment in Bioengineering : The biocompatibility of N-Isopropyl acrylamide and its polymers, which are of interest in tissue engineering, has been evaluated through cytotoxicity tests on various mammalian cell types (Cooperstein & Canavan, 2013).

  • Creation of Hollow Thermoresponsive Microgels : These microgels synthesized from core-shell nanoparticles upon oxidation and removal of particle cores, have applications in drug delivery and other bioengineering fields (Nayak et al., 2005).

  • Thermoresponsive Block Copolymers : The synthesis of thermoresponsive poly(N-isopropylmethacrylamide) and poly(acrylic acid) block copolymers via post-functionalization offers potential in drug delivery, bioengineering, and nanotechnology (Rathfon & Tew, 2008).

  • Controlled Drug Delivery Systems : The impact of hydrophilic co-monomer on the drug release rate from hydrogels with thermosensitive N-(isopropyl)acrylamide derivatives has been studied, emphasizing its role in drug delivery applications (Gasztych et al., 2019).

  • Extraction Solvents : Crosslinked poly(N-isopropylacrylamide) gels have been used for extracting water and low molecular weight solutes from macromolecular solutions, showcasing an innovative application in chemical engineering (Freitas & Cussler, 1987).

  • Bioengineering Applications : N-Isopropylacrylamide copolymers are important in cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007).

Safety And Hazards

NIPMAm may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

NIPMAm has significant potential for designing new “intelligent” materials . The nanostructure and thermoresponsiveness of NIPMAm-based microgels were evaluated, revealing that they have a peculiar heterogeneous structure . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .

properties

IUPAC Name

2-methyl-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGLEFUZMIVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66004-95-3
Record name N-Isopropylmethacrylamide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66004-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50160204
Record name N-Isopropylmethacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylmethacrylamide

CAS RN

13749-61-6
Record name N-Isopropylmethacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13749-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylmethacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylmethacrylamide
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Record name N-isopropylmethacrylamide
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Record name N-ISOPROPYLMETHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

200 g of methyl methacrylate and 142 g of isopropylamine were heated at 190° C. for 21/2 hours in a 0.5-liter stirred autoclave (pmax =15 atmospheres). N-isopropyl-methacrylic acid amide was formed in this way in a 32% yield.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

500 g (5 mols) of methyl methacrylate, 325 g (5.5 mols) of isopropylamine, and 12.4 g (0.13 mol) of isopropylamine hydrochloride were reacted in the presence of 0.03 mol of ferric acetylacetonate for 21/2 hours in a steel autoclave at 220° C. The pressure increased to a maximum of 18 atmospheres. The methyl methacrylate reacted to the extent of 80% and gave 442 g of N-isopropylmethacrylic acid amide (corresponding to a 68% yield referred to the methyl methacrylate used).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
0.03 mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
D Duracher, A Elaïssari, C Pichot - Journal of Polymer Science …, 1999 - Wiley Online Library
Thermosensitive crosslinked polymer latexes have been synthesized by precipitation polymerization of N‐isopropylmethacrylamide (NIPMAM) as a main monomer, methylene bis‐…
Number of citations: 166 onlinelibrary.wiley.com
MK Kokufuta, S Sato, E Kokufuta - Colloid and Polymer Science, 2012 - Springer
The lower critical solution temperature (LCST) behavior of copolymers of N-isopropylacrylamide (NiPA) and N-isopropylmethacrylamide (NiPMA) in water was studied as a function of …
Number of citations: 33 link.springer.com
X Hu, Z Tong, LA Lyon - Colloid and polymer science, 2011 - Springer
Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was …
Number of citations: 75 link.springer.com
Y Maeda, T Nakamura, I Ikeda - Macromolecules, 2001 - ACS Publications
Phase transitions of poly(N-n-propylmethacrylamide) (PnPMA) and poly(N-isopropylmethacrylamide) (PiPMA) in H 2 O and D 2 O have been investigated by using Fourier transform …
Number of citations: 132 pubs.acs.org
K Kubota, K Hamano, N Kuwahara, S Fujishige… - Polymer …, 1990 - nature.com
Various molecular parameters characterizing solution properties of poly (N-isopropylmethacrylamide)(PNiPMAM)(in the range of moledular weight from 13.0 to 252× 10 4) in water at 20 …
Number of citations: 96 www.nature.com
D Duracher, A Elaissari, C Pichot - Colloid and Polymer Science, 1999 - Springer
This article reports the colloidal and physicochemical characterization of crosslinked poly (N-isopropylmethacrylamide) (poly[NIPMAM]) latexes. The latex particles were first …
Number of citations: 122 link.springer.com
PC Chua, MA Kelland, K Ishitake, K Satoh… - Energy & …, 2012 - ACS Publications
… In this work, we have investigated poly(N-isopropylmethacrylamide)s (PNIPMAMs) to determine how the tacticity affects the KHI performance (Figure 2). The aim was also to synthesize …
Number of citations: 30 pubs.acs.org
CH Ko, KL Claude, BJ Niebuur, FA Jung… - …, 2020 - ACS Publications
Poly(N-isopropylmethacrylamide) (PNIPMAM) is a thermoresponsive polymer, exhibiting lower critical solution temperature (LCST) behavior in an aqueous solution. We investigate the …
Number of citations: 34 pubs.acs.org
H Kouřilová, J Spěváček, L Hanyková - Polymer bulletin, 2013 - Springer
H NMR spectroscopy was used to investigate the temperature-induced phase transitions in aqueous solutions of poly(N-isopropylmethacrylamide)/poly(N-vinylcaprolactam) (PIPMAm/…
Number of citations: 24 link.springer.com
E Djokpé, W Vogt - Macromolecular Chemistry and Physics, 2001 - Wiley Online Library
… A quantitative correlation was found between the cloud point temperatures of copolymers of N-isopropylacrylamide and Nisopropylmethacrylamide and the composition of the latter. …
Number of citations: 147 onlinelibrary.wiley.com

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